molecular formula C20H23N5O2 B2686239 N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]pyrazine-2-carboxamide CAS No. 1207051-11-3

N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]pyrazine-2-carboxamide

Cat. No.: B2686239
CAS No.: 1207051-11-3
M. Wt: 365.437
InChI Key: XXXFSEGADXZSPG-UHFFFAOYSA-N
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Description

N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]pyrazine-2-carboxamide is a versatile chemical compound with a unique structure that allows for various applications in scientific research. This compound is known for its potential in developing innovative solutions in fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]pyrazine-2-carboxamide typically involves multiple steps, including the formation of the diazepane ring, the introduction of the cyclopropanecarbonyl group, and the coupling with pyrazine-2-carboxamide. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound readily available for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]pyrazine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]pyrazine-2-carboxamide is used in various scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Medicine: Potential therapeutic applications, including drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]-1H-indole-3-carboxamide
  • N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]-5-phenylisoxazole-3-carboxamide

Uniqueness

N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]pyrazine-2-carboxamide stands out due to its unique diazepane ring structure and the presence of both cyclopropanecarbonyl and pyrazine-2-carboxamide groups. These features contribute to its versatility and potential in various research applications.

Properties

IUPAC Name

N-[4-[4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl]phenyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c26-19(18-14-21-8-9-22-18)23-16-4-6-17(7-5-16)24-10-1-11-25(13-12-24)20(27)15-2-3-15/h4-9,14-15H,1-3,10-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXFSEGADXZSPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2CC2)C3=CC=C(C=C3)NC(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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